Solifenacin hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H/t21-,22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUBKMSXTZQZEB-VROPFNGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046783 | |
| Record name | Solifenacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180468-39-7 | |
| Record name | Solifenacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Pharmacology of Solifenacin Hydrochloride
Muscarinic Receptor Antagonism
The pharmacological effects of solifenacin (B1663824) are primarily attributed to its interaction with the muscarinic acetylcholine (B1216132) receptor system. This interaction is characterized by a specific selectivity profile for the various receptor subtypes and distinct molecular interactions within the bladder.
Selectivity Profile for Muscarinic Acetylcholine Receptor Subtypes (M1, M2, M3, M4, M5)
Solifenacin exhibits a high affinity for the M3 muscarinic receptor subtype, which plays a predominant role in mediating the contraction of the urinary bladder. nih.govresearchgate.net While it is considered selective for the M3 receptor, it also acts as an antagonist at the other four muscarinic receptor subtypes (M1, M2, M4, and M5). wikipedia.orgeinj.org In radioligand receptor binding assays, the inhibitory constants (Ki) of solifenacin for human muscarinic M1, M2, M3, M4, and M5 receptors were determined to be 26, 170, 12, 110, and 31 nM, respectively. scispace.comresearchgate.net This demonstrates a higher affinity for the M3 receptor compared to the other subtypes. scispace.comresearchgate.net Although M2 receptors are more numerous in the bladder, M3 receptors are primarily responsible for bladder contraction. nih.govijprajournal.com
Table 1: Solifenacin Affinity for Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) |
|---|---|
| M1 | 26 scispace.comresearchgate.net |
| M2 | 170 scispace.comresearchgate.net |
| M3 | 12 scispace.comresearchgate.net |
| M4 | 110 scispace.comresearchgate.net |
| M5 | 31 scispace.comresearchgate.net |
Data from radioligand receptor binding assays with human muscarinic receptors.
Molecular Interactions with Bladder Detrusor Muscarinic Receptors
Solifenacin functions as a competitive antagonist at muscarinic receptors within the bladder detrusor muscle. wikipedia.org By binding to these receptors, it prevents acetylcholine from initiating the cascade of events that leads to muscle contraction. wikipedia.org Studies have shown that solifenacin binds with high affinity to muscarinic receptors in both the bladder urothelium and the detrusor muscle. nih.gov This binding is concentration-dependent and effectively inhibits the specific binding of other muscarinic ligands. nih.gov The antagonism of M3 receptors by solifenacin directly prevents the contraction of the detrusor muscle, while its action on M2 receptors may also contribute to the prevention of smooth muscle contraction in the bladder. nih.govdrugbank.com
Impact on Cholinergically Mediated Smooth Muscle Contraction
The primary therapeutic effect of solifenacin stems from its ability to inhibit cholinergically mediated smooth muscle contraction in the bladder. medscape.com By blocking the action of acetylcholine on M3 receptors in the detrusor muscle, solifenacin leads to a reduction in involuntary bladder contractions. ijprajournal.comnih.gov In preclinical studies, solifenacin has been shown to competitively antagonize contractions induced by carbachol, a cholinergic agonist, in isolated rat urinary bladder strips. researchgate.net Furthermore, in human detrusor smooth muscles, solifenacin inhibits contractions induced by electrical field stimulation, an effect attributed mainly to its antimuscarinic action. nih.gov At higher concentrations, it may also exhibit a calcium channel antagonist action. nih.gov
Non-Muscarinic Mechanisms of Action
Recent research suggests that the therapeutic effects of solifenacin may extend beyond its direct antagonism of muscarinic receptors, involving modulation of sensory nerve activity and other cellular signaling pathways.
Modulation of Bladder Afferent Nerve Activity
Solifenacin has been shown to reduce bladder afferent nerve activity, which is thought to contribute to the sensation of urgency in overactive bladder. nih.govazurewebsites.net Studies in rats have demonstrated that solifenacin decreases the activity of both Aδ and C afferent fibers in the pelvic nerve. azurewebsites.net This effect is attributed to the blocking of muscarinic receptors, indicating that acetylcholine plays a significant role in afferent transduction. azurewebsites.net By reducing the overactivation of these sensory nerves, solifenacin may help to alleviate the primary symptoms of overactive bladder. nih.govresearchgate.net The combination of solifenacin with a β3-adrenoceptor agonist like mirabegron (B1684304) may further enhance the inhibition of afferent nerve activation. einj.org
Suppression of Non-Neuronal ATP Release
Solifenacin has been found to inhibit the release of non-neuronal adenosine (B11128) triphosphate (ATP) from the urothelium. nih.govjst.go.jpscirp.org The release of ATP from the urothelium is believed to activate afferent nerves, contributing to the sensation of bladder urgency. nih.govscirp.org By suppressing this non-neuronal ATP release, solifenacin can indirectly reduce the activation of bladder afferent pathways. nih.govjst.go.jpscirp.org This mechanism, along with its direct effects on afferent nerve activity, provides an additional pathway through which solifenacin exerts its therapeutic effects in overactive bladder. nih.gov Other antimuscarinic agents, such as oxybutynin (B1027), propiverine (B1210425), and tolterodine (B1663597), have also been shown to inhibit non-neuronal ATP release. nih.gov
Potential Involvement in Other Cellular Signaling Pathways
One area of investigation is the compound's effect on ion channels. biosynth.comcbg-meb.nl Specifically, research tools like solifenacin-d5 hydrochloride are utilized to study the involvement of solifenacin in the activation of ion channels. biosynth.com There is evidence to suggest that solifenacin may activate potassium channels by binding to a receptor site and subsequently blocking the channel pore. biosynth.com This action on potassium channels could potentially influence cellular excitability and signaling cascades.
Furthermore, studies have examined the antagonistic effects of solifenacin hydrochloride on calcium mobilization. medchemexpress.com In murine submandibular gland cells, this compound was observed to influence Ca2+ mobilization evoked by carbachol, although it did not produce a parallel shift in the dose-activation curve, unlike some other muscarinic antagonists. medchemexpress.com This suggests a more complex interaction with calcium signaling pathways than simple competitive antagonism at the muscarinic receptor level.
It is important to note that while solifenacin has a high affinity for muscarinic receptors, it has been shown to have no relevant affinity for a variety of other receptors, enzymes, and ion channels in standard testing panels. cbg-meb.nlmedicines.org.ukhpra.iegetzpharma.com However, the subtle effects on ion channels and calcium signaling warrant further investigation to fully understand the complete mechanistic pharmacology of this compound.
Table 1: Investigated Non-Muscarinic Cellular Interactions of this compound
| Signaling Pathway/Target | Observed Effect | Experimental Model | Citation |
|---|---|---|---|
| Potassium Channels | Activation and potential pore blockage | In vitro studies using solifenacin-d5 hydrochloride | biosynth.com |
| Calcium (Ca2+) Mobilization | Antagonism of carbachol-evoked Ca2+ mobilization | Murine submandibular gland cells | medchemexpress.com |
Pharmacodynamics of Solifenacin Hydrochloride
Receptor Binding Kinetics and Occupancy
Solifenacin (B1663824) exhibits a high affinity for muscarinic receptors, particularly the M3 subtype, which is predominantly responsible for detrusor smooth muscle contraction in the bladder. einj.orgdrugbank.com While it also binds to M1 and M2 receptors, its functional selectivity for the bladder is a key characteristic. einj.orgdrugbank.com In vitro studies have demonstrated that solifenacin's inhibitory effect is greater in the submaxillary gland, followed by the bladder and heart. nih.gov
The binding of solifenacin to muscarinic receptors is slower in onset but of a longer duration compared to some other antimuscarinic agents like oxybutynin (B1027). nih.gov Following oral administration, the increase in the dissociation constant (KD) induced by solifenacin peaks at 2 hours and is maintained for at least 6 to 12 hours, depending on the dose. nih.gov This persistent binding to muscarinic receptors, especially in tissues with a high expression of the M3 subtype like the bladder, contributes to its prolonged therapeutic effect. einj.orgnih.gov
The receptor occupancy of solifenacin in the brain appears to be lower compared to other antimuscarinics such as oxybutynin, which may be associated with a lower incidence of central nervous system side effects. einj.org
Dose-Response Relationships and Therapeutic Effects
Clinical trials have established a clear dose-response relationship for solifenacin in the treatment of OAB. Both 5 mg and 10 mg daily doses have demonstrated statistically significant improvements in primary and secondary endpoints compared to placebo. hpra.iemedsafe.govt.nz Efficacy is typically observed within the first week of treatment, with effects stabilizing over a 12-week period. medsafe.govt.nz
Increasing the dose from 5 mg to 10 mg can provide additional benefits for patients with more severe OAB symptoms who have had a suboptimal response to the initial lower dose. nih.gov Studies have shown that patients who opt for a dose increase often experience greater reductions in urgency episodes, total urgency scores, and micturition frequency. nih.gov
The therapeutic effects of solifenacin are directly linked to its anticholinergic properties, leading to a reduction in urinary frequency, urgency, and incontinence episodes. hpra.ieopenaccessjournals.com For instance, treatment with solifenacin has been shown to significantly decrease the number of micturitions and incontinence episodes per 24 hours. openaccessjournals.com
| Efficacy Parameter | Solifenacin 5 mg | Solifenacin 10 mg |
|---|---|---|
| Mean Reduction in Micturitions/24h | -2.37 openaccessjournals.com | -2.81 openaccessjournals.com |
| Percentage of Patients Achieving Continence (MUI) | 43% nih.gov | 49% nih.gov |
Translational Pharmacodynamics from Preclinical Models to Clinical Studies
The pharmacodynamic properties of solifenacin observed in preclinical animal models have largely translated to its clinical efficacy in humans. In vivo studies in rats demonstrated that solifenacin is more potent in inhibiting bladder contraction than salivation, suggesting a degree of bladder selectivity. einj.org This bladder selectivity, particularly the lower impact on salivary glands compared to the bladder, has been a consistent finding in clinical trials, where dry mouth is a noted side effect but often of mild to moderate severity. hpra.ienih.gov
Preclinical autoradiographic studies in rats indicated that solifenacin has a lower potency for muscarinic receptor occupancy in the brain compared to other antimuscarinic agents. einj.org This finding aligns with the clinical profile of solifenacin, which is generally associated with a low incidence of central nervous system-related adverse effects.
The development of a pediatric formulation of solifenacin for neurogenic detrusor overactivity (NDO) further highlights the successful translation of its pharmacodynamics. fda.gov Efficacy data from pediatric trials, using urodynamic and patient diary endpoints, have provided supportive evidence of its effectiveness in this population, mirroring the results seen in adults with OAB. fda.gov
Long-Term Pharmacodynamic Effects and Sustained Efficacy
Long-term open-label extension studies have consistently demonstrated that the efficacy of solifenacin is maintained for at least 12 months. medsafe.govt.nznih.gov Patients continuing on long-term solifenacin therapy show sustained improvements in key OAB symptoms, including reductions in urgency, frequency, and incontinence episodes. nih.govresearchgate.net
In a 40-week open-label extension study, patients who had previously been on solifenacin experienced small incremental improvements in all efficacy parameters. nih.gov Furthermore, in a study focusing on patients with mixed urinary incontinence, symptom improvements were maintained during long-term treatment, with 52% of patients reporting they had regained continence by the end of the study. nih.gov
The sustained efficacy of solifenacin is associated with a high level of patient satisfaction and persistence with therapy. nih.gov The favorable balance of efficacy and tolerability contributes to its suitability for the long-term management of chronic OAB symptoms. nih.govresearchgate.net
Pharmacokinetics of Solifenacin Hydrochloride
Absorption Dynamics
The initial phase of a drug's journey through the body, absorption, is critical in determining its onset and intensity of action. Solifenacin (B1663824) hydrochloride exhibits distinct absorption characteristics following oral administration.
Solifenacin demonstrates high absolute oral bioavailability, with studies indicating it is approximately 90%. nih.govfda.govfda.govresearchgate.netnih.govfda.gov This high bioavailability suggests that a substantial fraction of the orally administered dose reaches the systemic circulation in an unchanged form. Peak plasma concentrations (Cmax) of solifenacin are typically reached within 3 to 8 hours after administration. drugbank.comnih.govnih.govfda.govresearchgate.netfda.govwikipedia.org
A key clinical consideration for many oral medications is the effect of food on their absorption. For solifenacin, food intake does not have a significant effect on its pharmacokinetics. fda.govfda.govnih.govmayoclinic.org Studies have shown that the bioavailability of solifenacin is not clinically or statistically significantly affected by the ingestion of food, including high-fat, high-calorie meals. nih.gov This allows for the administration of solifenacin with or without food, providing convenience and flexibility for patients. nih.gov
Table 1: Absorption Characteristics of Solifenacin Hydrochloride
| Parameter | Value | Source |
|---|---|---|
| Primary Absorption Sites | Duodenum, Jejunum, Ileum | drugbank.comnih.gov |
| Absorption Mechanism | Passive Diffusion | drugbank.comnih.gov |
| Absolute Oral Bioavailability | ~90% | nih.govfda.govfda.govresearchgate.netnih.govfda.gov |
| Time to Peak Plasma Concentration (Tmax) | 3 - 8 hours | drugbank.comnih.govnih.govfda.govresearchgate.netfda.govwikipedia.org |
| Food Effect | Not significant | fda.govfda.govnih.govmayoclinic.org |
Distribution Characteristics
Once absorbed into the systemic circulation, a drug is distributed to various tissues and organs throughout the body. The distribution of solifenacin is extensive, as indicated by its pharmacokinetic parameters.
Solifenacin has a large apparent volume of distribution, with a mean steady-state value of approximately 600 L. drugbank.comnih.govnih.govresearchgate.netfda.gov This high value suggests that solifenacin is highly distributed to non-central nervous system (CNS) tissues. fda.govfda.gov In pediatric patients with neurogenic detrusor overactivity, the median steady-state volume of distribution has been reported as 211.1 L. fda.gov
In the bloodstream, solifenacin is extensively bound to plasma proteins, with approximately 93-96% being protein-bound. drugbank.comnih.govresearchgate.net Other sources state this value to be around 98%. fda.govfda.govfda.govwikipedia.org The principal binding protein is alpha-1-acid glycoprotein. drugbank.comfda.govfda.govfda.govpa2online.org This high degree of plasma protein binding means that only a small fraction of the drug is unbound and pharmacologically active at any given time. nih.gov
The ability of a drug to cross the blood-brain barrier (BBB) is a critical factor, particularly for medications with potential central nervous system effects. Solifenacin, a tertiary amine, has the ability to cross the blood-brain barrier. nih.govresearchgate.netdroracle.ai However, its penetration into the CNS is considered to be limited or restricted compared to other antimuscarinic agents like oxybutynin (B1027). droracle.aidroracle.ainih.govnih.gov
Studies have shown that while solifenacin demonstrates significant CNS penetration, its unbound brain-to-unbound plasma ratio is less than 1, indicating some restriction. droracle.ainih.gov Specifically, the brain:plasma ratio for solifenacin has been reported as 3.04, with an unbound brain:unbound plasma ratio of 0.28 and a cerebrospinal fluid (CSF):free plasma ratio of 1.41. droracle.ainih.gov Research suggests that solifenacin is not a substrate for P-glycoprotein (P-gp), an efflux transporter that limits the brain penetration of many drugs. nih.govnih.gov This moderate CNS penetration profile is an important consideration in its clinical use. droracle.ai
Table 2: Distribution Characteristics of this compound
| Parameter | Value | Source |
|---|---|---|
| Apparent Volume of Distribution (Adults) | ~600 L | drugbank.comnih.govnih.govresearchgate.netfda.gov |
| Apparent Volume of Distribution (Pediatric NDO) | 211.1 L (median) | fda.gov |
| Plasma Protein Binding | 93-98% | drugbank.comnih.govfda.govfda.govresearchgate.netfda.govwikipedia.org |
| Primary Binding Protein | Alpha-1-Acid Glycoprotein | drugbank.comfda.govfda.govfda.govpa2online.org |
| Blood-Brain Barrier Penetration | Crosses BBB with restricted penetration | nih.govresearchgate.netdroracle.aidroracle.ainih.govnih.gov |
| Brain:Plasma Ratio | 3.04 | droracle.ainih.gov |
Metabolism and Biotransformation
Solifenacin is extensively metabolized by the liver, with the cytochrome P450 (CYP) enzyme system playing a central role in its biotransformation. nih.govwikipedia.orgfda.gov Alternate metabolic pathways also exist, contributing to the formation of various metabolites. nih.govfda.govfda.gov
Hepatic Cytochrome P450 Enzyme System (CYP3A4, CYP1A1, CYP2D6)
The primary pathway for the metabolism of solifenacin is mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme. nih.govwikipedia.orgfda.govfda.govnih.govresearchgate.net In vitro studies have confirmed that CYP3A4 is largely responsible for the formation of the main active metabolite, 4R-hydroxysolifenacin. pa2online.org While CYP3A4 is the major contributor, minor involvement of other CYP isoenzymes, specifically CYP1A1 and CYP2D6, has also been identified in the 4R-hydroxylation of the tetrahydroisoquinoline ring of solifenacin. fda.govpa2online.orgdrugbank.com However, the contribution of these alternate pathways is considered very minor. pa2online.org The N-oxidation of the quinuclidin ring is another metabolic route, carried out by multiple CYP isoenzymes. pa2online.orgdrugbank.com At therapeutic concentrations, solifenacin does not exhibit inhibitory effects on CYP1A1/2, 2C9, 2C19, 2D6, or 3A4. hres.ca
Metabolite Identification and Pharmacological Activity
Following oral administration, solifenacin is converted into several metabolites. Four primary metabolites have been identified in human plasma: one pharmacologically active metabolite and three inactive ones. nih.govwikipedia.orgfda.gov
The principal metabolites include:
N-glucuronide: An inactive metabolite. wikipedia.org
N-oxide of solifenacin: An inactive metabolite. nih.govwikipedia.org
4R-hydroxy-N-oxide of solifenacin: An inactive metabolite. nih.govwikipedia.org
Table 1: Major Metabolites of this compound and Their Pharmacological Activity
| Metabolite | Pharmacological Activity | Contribution to Clinical Effect |
|---|---|---|
| 4R-hydroxy solifenacin | Active | Unlikely to be significant due to low plasma concentrations. nih.govfda.govfda.gov |
| N-glucuronide | Inactive | None. wikipedia.org |
| N-oxide of solifenacin | Inactive | None. nih.govwikipedia.org |
| 4R-hydroxy-N-oxide of solifenacin | Inactive | None. nih.govwikipedia.org |
Impact of Genetic Polymorphisms on Metabolic Pathways
The clinical impact of genetic polymorphisms on the metabolic pathways of solifenacin appears to be limited. The primary metabolizing enzyme, CYP3A4, exhibits fewer clinically significant polymorphisms compared to other CYP enzymes. nih.govresearchgate.net While other antimuscarinic drugs are substrates for CYP2D6, an enzyme known for significant genetic polymorphisms that can alter pharmacokinetics in individuals who are "slow metabolizers," solifenacin's reliance on CYP3A4 mitigates this risk. nih.govresearchgate.net Consequently, the risk of clinically relevant pharmacokinetic alterations due to genetic variations in metabolizing enzymes is considered low for solifenacin compared to antimuscarinics metabolized by CYP2D6. nih.govresearchgate.net No specific studies have established a direct, clinically significant impact of CYP3A4, CYP1A1, or CYP2D6 polymorphisms on the pharmacokinetics of solifenacin.
Elimination Pathways
Following metabolism, solifenacin and its metabolites are eliminated from the body through both urine and feces. After a single administration of 10 mg of radiolabeled solifenacin succinate (B1194679) to healthy volunteers, the majority of the radioactivity was recovered over a 26-day period. nih.govfda.gov
Renal Excretion (Intact Drug and Metabolites)
Renal excretion is the primary route of elimination for solifenacin and its metabolites. Approximately 69.2% of the administered radioactive dose is recovered in the urine. wikipedia.org A small portion of the drug is excreted unchanged; less than 15% of the dose is recovered in the urine as intact solifenacin. nih.govfda.gov The major metabolites identified in urine are the N-oxide of solifenacin, 4R-hydroxy solifenacin, and the 4R-hydroxy-N-oxide of solifenacin. nih.govfda.gov
Fecal Excretion
A smaller portion of the administered dose is eliminated via the feces. Studies show that approximately 22.5% to 23% of the radioactivity is recovered in the feces. wikipedia.org The primary metabolite identified in fecal matter is 4R-hydroxy solifenacin. nih.govfda.gov
Table 2: Excretion of this compound Following a 10 mg Oral Dose
| Excretion Route | Percentage of Recovered Radioactivity | Major Components Identified |
|---|---|---|
| Renal (Urine) | 69.2% wikipedia.org | Intact Solifenacin (<15%), N-oxide of solifenacin, 4R-hydroxy solifenacin, 4R-hydroxy-N-oxide of solifenacin. nih.govfda.gov |
| Fecal | 22.5% - 23% wikipedia.org | 4R-hydroxy solifenacin. nih.govfda.gov |
Terminal Elimination Half-Life
The terminal elimination half-life of solifenacin is notably long, which supports a once-daily administration schedule nih.govresearchgate.netresearchgate.net. In healthy adult subjects, the half-life is reported to be in the range of 33 to 85 hours nih.govresearchgate.netdrugbank.com. Other studies following chronic dosing have specified a more defined range of approximately 45 to 68 hours researchgate.netwikipedia.orgfda.gov.
The elimination half-life of solifenacin can be influenced by various patient factors, including age and organ function. For instance, studies in elderly volunteers (ages 65 to 80) demonstrated that the half-life values were 20-25% higher compared to younger volunteers (ages 18 to 55) fda.gov. Organ impairment, particularly renal and hepatic, also leads to a prolongation of the half-life. In patients with moderate hepatic impairment, a 2-fold increase in the half-life has been observed fda.gov. Similarly, patients with severe renal impairment experience a 1.6-fold increase in the terminal half-life of solifenacin fda.gov.
Detailed research into the effects of renal insufficiency has provided specific values for the prolongation of solifenacin's half-life. A study comparing healthy individuals with patients with varying degrees of renal impairment found a progressive increase in the mean elimination half-life as renal function declined nih.govresearchgate.net. Healthy volunteers had a mean half-life of 68.2 hours, which increased to 89.1 hours in patients with mild renal impairment, 90.6 hours in those with moderate impairment, and up to 111 hours in patients with severe renal impairment nih.govresearchgate.net.
Table 1: Terminal Elimination Half-Life of Solifenacin in Different Populations
| Population | Mean Half-Life (Hours) | Range (Hours) | Fold Increase vs. Healthy | Source |
|---|---|---|---|---|
| Healthy Young Adults | - | 33 - 85 | - | nih.govresearchgate.netdrugbank.com |
| Healthy Adults (Chronic Dosing) | - | 45 - 68 | - | researchgate.netwikipedia.orgfda.gov |
| Healthy Volunteers | 68.2 (± 27.2) | - | - | nih.govresearchgate.net |
| Elderly Volunteers (65-80 years) | 20-25% higher than younger adults | - | ~1.25 | fda.gov |
| Mild Renal Impairment | 89.1 (± 34.5) | - | ~1.3 | nih.govresearchgate.net |
| Moderate Renal Impairment | 90.6 (± 27.3) | - | ~1.3 | nih.govresearchgate.net |
| Severe Renal Impairment | 111 (± 38.3) | - | ~1.6 | fda.govnih.govresearchgate.net |
| Moderate Hepatic Impairment | - | - | ~2.0 | fda.gov |
Systemic and Renal Clearance
The elimination of solifenacin from the body is primarily achieved through hepatic metabolism nih.govresearchgate.net. In healthy adults, the total systemic clearance of solifenacin is estimated to be between 7 and 14 L/h nih.govresearchgate.netdrugbank.com.
Table 2: Clearance Parameters for Solifenacin
| Parameter | Value | Population | Source |
|---|---|---|---|
| Total Systemic Clearance | 7 - 14 L/h | Healthy Adults | nih.govresearchgate.netdrugbank.com |
| Renal Clearance | 0.67 - 1.51 L/h | Healthy Adults | nih.govresearchgate.netdrugbank.com |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Solifenacin |
| Solifenacin succinate |
| Ketoconazole (B1673606) |
| 4R-hydroxy solifenacin |
| N-oxide of solifenacin |
| 4R-hydroxy-N-oxide of solifenacin |
Clinical Research on Solifenacin Hydrochloride Efficacy
Efficacy in Overactive Bladder (OAB) Syndrome
Clinical trials have consistently shown that solifenacin (B1663824) is significantly more effective than a placebo in treating the primary symptoms of OAB, including urinary frequency, urgency, and incontinence. nih.govresearchgate.net Pooled data from four large, multinational phase III trials involving over 2,800 patients confirmed that solifenacin significantly improves all measured symptoms of OAB syndrome. nih.gov
Reduction in Micturition Frequency
Treatment with solifenacin leads to a clinically significant decrease in the number of daily micturitions. A meta-analysis of eight studies, involving 2,390 patients receiving solifenacin, found a significant decrease in micturition frequency per 24 hours compared to a placebo. nih.gov Pooled data from phase III trials showed that patients receiving solifenacin experienced a notable reduction in the frequency of urination. nih.govdroracle.ai Specifically, the mean reduction from baseline was 2.3 episodes per 24 hours for one dosage and 2.7 episodes for a higher dosage, compared to a reduction of 1.4 episodes for the placebo group. nih.govdroracle.ai
| Treatment Group | Mean Reduction from Baseline | Source |
|---|---|---|
| Solifenacin (5 mg) | -2.3 | nih.govdroracle.ai |
| Solifenacin (10 mg) | -2.7 | nih.gov |
| Placebo | -1.4 | nih.govdroracle.ai |
Reduction in Urgency and Urgency Urinary Incontinence Episodes
Solifenacin has demonstrated significant efficacy in reducing the core symptoms of OAB: urgency and urgency urinary incontinence (UUI). nih.govresearchgate.net In the VENUS study, which used urgency as its primary endpoint, patients treated with solifenacin experienced a mean decrease of 3.91 urgency episodes per 24 hours, compared to a 2.73 reduction in the placebo group. ics.org
Furthermore, solifenacin treatment leads to a substantial decrease in incontinence episodes. nih.gov Pooled trial data revealed that 51% to 52% of incontinent patients receiving solifenacin reported no incontinence episodes at the study's endpoint, a significant improvement over the 34% reported in the placebo group. nih.gov Another analysis showed a reduction of 1.5 incontinence episodes with a 5 mg dose compared to 1.1 with a placebo. droracle.ai
Improvement in Nocturia
Nocturia, the need to wake and pass urine at night, is another OAB symptom that shows significant improvement with solifenacin treatment. ics.orgnih.gov Data from pooled clinical trials demonstrated that solifenacin was the first antimuscarinic agent to be associated with statistically significant reductions in nocturia in an OAB population. ics.org A responder analysis found that a significantly higher percentage of patients treated with solifenacin achieved a 50% or greater reduction in nocturia episodes compared to those on placebo (43-44% vs. 36%). ics.org One study noted that these significant improvements in nocturia were observed in OAB patients who did not have nocturnal polyuria. researchgate.net Research has also shown that these improvements occur regardless of whether the medication is taken during the day or at night. nih.govresearchgate.net
Increase in Volume Voided per Micturition
A key indicator of improved bladder storage function is the volume of urine voided per micturition. Clinical studies have consistently found that solifenacin treatment significantly increases this volume. nih.govnih.gov Data from large-scale trials showed a mean increase of 32.3 mL and 42.5 mL for 5 mg and 10 mg doses of solifenacin, respectively. nih.govdroracle.ai This was substantially greater than the 8.5 mL increase observed in the placebo group. nih.govdroracle.ai A meta-analysis further confirmed these findings, reporting a mean difference of +26.88 mL in urine volume per void for solifenacin-treated patients compared to placebo. nih.gov This increase in voided volume is significantly correlated with a reduction in incontinence episodes. d-nb.info
| Treatment Group | Mean Increase from Baseline (mL) | Source |
|---|---|---|
| Solifenacin (5 mg) | 32.3 | nih.govdroracle.ai |
| Solifenacin (10 mg) | 42.5 | nih.gov |
| Placebo | 8.5 | nih.govdroracle.ai |
Efficacy in Neurogenic Detrusor Overactivity (NDO)
Solifenacin is also an effective treatment for NDO, a bladder dysfunction caused by neurological conditions such as spinal cord injury (SCI) or multiple sclerosis (MS). wikipedia.orgnih.gov Research has demonstrated its ability to improve urodynamic parameters, reflecting better bladder function and control.
Urodynamic Parameter Improvements (e.g., Detrusor Pressure, Bladder Capacity)
Clinical studies focusing on NDO have shown significant improvements in key urodynamic measurements following solifenacin treatment. The prospective SONIC study found that solifenacin significantly improved the mean change from baseline in maximum cystometric capacity (MCC) compared with a placebo. nih.gov It was also associated with improvements in bladder volume at the first detrusor contraction and at the first leak, as well as a reduction in detrusor pressure at the first leak. nih.gov
A retrospective analysis of patients with spinal cord injuries provided further evidence of efficacy. nih.govresearchgate.net After a median treatment period of 13.1 months, solifenacin led to significant improvements in several urodynamic parameters. nih.govresearchgate.net Long-term studies in pediatric patients with NDO also showed that solifenacin treatment resulted in a statistically significant increase in MCC and improved bladder compliance, with improvements sustained for up to 52 weeks. aston.ac.uk
| Urodynamic Parameter | Median Improvement | Source |
|---|---|---|
| Bladder Capacity | +30.0 mL | nih.govresearchgate.net |
| Maximum Detrusor Pressure | -7.0 cm H₂O | nih.govresearchgate.net |
| Reflex Volume | +62.5 mL | nih.govresearchgate.net |
| Detrusor Compliance | +25.0 mL/cm H₂O | nih.govresearchgate.net |
Reduction in Urgency and Incontinence Episodes in NDO
Solifenacin has been evaluated for its efficacy in managing symptoms of neurogenic detrusor overactivity (NDO), a condition characterized by involuntary bladder contractions due to a neurological condition. Research in this area has focused on urodynamic parameters and patient-reported outcomes, including incontinence.
In pediatric patients with NDO (aged 6 months to 18 years), long-term studies identified incontinence episodes per 24 hours as a key secondary endpoint. These prospective open-label studies demonstrated that solifenacin was effective for this patient population nih.govresearchgate.net.
For adults with NDO resulting from spinal cord injury (SCI) or multiple sclerosis (MS), the double-blind, randomized SONIC study found that solifenacin 10 mg significantly improved the mean change from baseline in maximum cystometric capacity (MCC) compared to placebo nih.gov. The study also noted improvements in bladder volume at first leak and detrusor pressure at first leak nih.gov. Furthermore, patient perception of their bladder condition saw significant improvement with solifenacin 10 mg versus placebo nih.gov. A retrospective analysis of SCI patients treated with solifenacin for a median of 13.1 months also showed significant improvements in urodynamic parameters such as bladder capacity and maximum detrusor pressure; however, it was noted that the number of patients experiencing incontinence did not change significantly nih.gov.
The following table summarizes key urodynamic and patient-reported outcomes from studies on solifenacin in NDO patients.
Table 1: Efficacy of Solifenacin in Neurogenic Detrusor Overactivity (NDO)
| Study Population | Key Finding | Outcome Measure | Result |
|---|---|---|---|
| Pediatric patients (6 months - <18 years) | Long-term efficacy | Incontinence episodes/24h | Effective in reducing episodes nih.govresearchgate.net |
| Adults (SCI or MS) - SONIC Study | Comparison with placebo | Maximum Cystometric Capacity (MCC) | Significantly improved vs. placebo (p<0.001) nih.gov |
| Adults (SCI or MS) - SONIC Study | Patient-reported outcome | Patient Perception of Bladder Condition | Significantly improved vs. placebo (p=0.041) nih.gov |
| Adults (SCI) - Retrospective analysis | Urodynamic improvements | Bladder Capacity | Median increase of 30.0 ml nih.gov |
| Adults (SCI) - Retrospective analysis | Urodynamic improvements | Maximum Detrusor Pressure | Median decrease of 7.0 cm H2O nih.gov |
Comparative Efficacy Studies with Other Antimuscarinic Agents
The efficacy of solifenacin has been compared to other oral antimuscarinic agents in numerous studies and meta-analyses. A network meta-analysis including 53 trials concluded that the efficacy of solifenacin 5 mg/day is at least similar to other common antimuscarinics for overactive bladder (OAB) symptoms researchgate.netnih.gov.
Specifically, when compared with tolterodine (B1663597), findings have varied slightly across different formulations and studies. The network meta-analysis found solifenacin 5 mg/day to be significantly more effective than tolterodine 4 mg/day (extended-release) for reducing both incontinence and urgency urinary incontinence (UUI) episodes researchgate.netnih.gov. Another meta-analysis concluded that solifenacin is superior to tolterodine immediate release (IR) in improving OAB symptoms nih.gov. However, when comparing solifenacin with tolterodine extended release (ER), studies have found similar therapeutic efficacies regarding the number of urgency episodes, micturition, and urge incontinence episodes nih.gov. One meta-analysis reported that solifenacin and tolterodine yielded similar results on daily micturition frequency, daily urgency episodes, and daily incontinence episodes karger.com.
Table 2: Comparative Efficacy of Solifenacin vs. Other Antimuscarinics
| Comparator Agent | Key Efficacy Finding | Study Type |
|---|---|---|
| Tolterodine 4 mg (ER) | Solifenacin 5 mg was significantly more effective in reducing incontinence and UUI episodes. researchgate.netnih.gov | Network Meta-Analysis |
| Tolterodine (IR) | Solifenacin is superior in treating OAB symptoms. nih.gov | Meta-Analysis |
| Tolterodine (ER) | Similar therapeutic efficacies for urgency, micturition, and urge incontinence episodes. nih.gov | Meta-Analysis |
| Tolterodine | Similar effects on daily micturition frequency, urgency, and incontinence episodes. karger.com | Meta-Analysis |
| Darifenacin 7.5 mg | No notable difference in OAB symptom reduction; solifenacin showed greater improvements in Quality of Life. semanticscholar.org | Comparative Study |
| Oxybutynin (B1027) 15 mg | Similar improvements in maximum cystometric capacity vs. placebo in NDO patients. nih.gov | Randomized Controlled Trial |
Long-Term Efficacy and Patient Persistence in Therapy
The management of OAB, a chronic condition, requires long-term therapy, making sustained efficacy and patient persistence crucial. Long-term studies of solifenacin have demonstrated its continued effectiveness over extended periods.
In a 40-week, open-label extension of two 12-week trials, 91% of eligible patients (1,637 out of 1,802) chose to continue treatment with solifenacin nih.gov. A high percentage of these patients (81%) completed the full 40 weeks of open-label treatment nih.govics.org. Throughout the study, which spanned up to 52 weeks of total treatment, improvements in major OAB symptoms were consistently noted nih.gov. For patients who had been randomized to solifenacin in the initial 12-week studies, small incremental improvements were observed in all efficacy parameters, including reductions in urgency, frequency, and urge incontinence episodes nih.govresearchgate.net. Patient satisfaction with solifenacin's efficacy was high, at 74% nih.govresearchgate.net. This balance of sustained efficacy and tolerability was associated with excellent persistence with the therapy nih.govresearchgate.net.
Table 3: Long-Term Persistence with Solifenacin
| Study Duration | Persistence Rate | Reasons for Discontinuation (Comparative Study vs. Mirabegron) |
|---|---|---|
| 40 Weeks (Open-label extension) | 81% of enrolled patients completed the study. nih.govics.org | Not applicable (non-comparative extension study). |
Efficacy in Specific Patient Subgroups (e.g., Severe OAB, Frequency-Only)
The efficacy of solifenacin has also been assessed in specific subgroups of patients to determine its effectiveness in populations with different symptom profiles.
Another area of investigation has been the efficacy of solifenacin in patients who experience urinary frequency as their primary symptom, with or without the defining OAB symptom of urgency. A 12-week, open-label clinical trial compared the efficacy of solifenacin in patients with frequency (≥ 8 voids/day) with urgency versus those with frequency without urgency nih.govresearchgate.net. The study found that solifenacin treatment significantly decreased the daily micturition frequency in patients regardless of the presence of urgency nih.gov. Patients with frequency without urgency experienced a reduction of approximately two frequency episodes per day, which was similar to the reduction seen in patients who also had urgency nih.gov. While the study could not formally verify that the efficacy for frequency alone was non-inferior to its efficacy for OAB (frequency with urgency), the findings suggest that solifenacin tends to be effective for frequency regardless of urgency nih.govresearchgate.net.
Table 4: Efficacy of Solifenacin in Specific Patient Subgroups
| Patient Subgroup | Study Design | Key Efficacy Finding vs. Placebo/Comparator |
|---|---|---|
| Severe OAB | Pooled analysis of 4 Phase III trials | Solifenacin was significantly (p<0.05) more effective than placebo for reductions in incontinence, urgency, and micturition episodes. nih.gov |
| Frequency-Only | Comparative, non-inferiority trial | Showed a significant reduction in daily micturition frequency (-2.49 episodes/day), similar to the reduction in patients with urgency (-2.63 episodes/day). researchgate.net |
Adverse Event Profile and Safety Research of Solifenacin Hydrochloride
Anticholinergic Side Effects and Their Management
The most frequently reported adverse effects of solifenacin (B1663824) are anticholinergic in nature, stemming from its blockade of muscarinic receptors. These effects are generally mild to moderate in intensity.
Dry mouth, or xerostomia, is the most common side effect associated with solifenacin treatment. A prospective, multicenter, 8-week observational study involving 331 patients with overactive bladder found that dry mouth progressed in approximately 30% of patients, irrespective of whether they experienced it before treatment. nih.gov However, the study also noted that the adverse influence of dry mouth on patients continuing with the medication was low, with only 3.0% of individuals discontinuing treatment due to this side effect. nih.gov Another multicenter, phase III, randomized, double-blind, placebo-controlled trial reported dry mouth in 26.8% of patients in the solifenacin group compared to 3.9% in the placebo group. researchgate.net
Management of dry mouth is typically symptomatic and includes measures such as maintaining adequate hydration, chewing sugar-free gum, or using saliva substitutes. mayoclinic.org
Table 1: Incidence of Dry Mouth in Clinical Trials
| Study | Solifenacin Group | Placebo Group | Notes |
|---|---|---|---|
| Prospective Observational Study | ~30% experienced progression | N/A | Only 3.0% discontinued (B1498344) due to dry mouth. nih.gov |
| Phase III Randomized Controlled Trial | 26.8% | 3.9% | Statistically significant difference (P < 0.001) researchgate.net |
Constipation is another frequently reported anticholinergic side effect. wikipedia.orgwebmd.com In a phase III clinical trial, constipation was reported by 17.1% of patients receiving solifenacin, compared to 3.3% of those receiving a placebo. researchgate.net A review comparing solifenacin and tolterodine (B1663597) noted that constipation occurred less frequently with tolterodine. euti.org Management strategies for constipation include increasing dietary fiber, ensuring adequate fluid intake, and regular exercise. www.nhs.uk In cases of severe or persistent constipation (lasting more than three days), medical advice should be sought. mayoclinic.orgmedlineplus.gov
Table 2: Incidence of Constipation in a Phase III Clinical Trial
| Treatment Group | Incidence of Constipation | P-value vs. Placebo |
|---|---|---|
| Solifenacin | 17.1% researchgate.net | <0.001 researchgate.net |
| Placebo | 3.3% researchgate.net | N/A |
Cardiovascular Safety (e.g., QT Prolongation)
The potential for cardiovascular side effects, particularly QT interval prolongation, is a consideration with many medications, including some antimuscarinic agents. Research has shown that solifenacin has a possible risk of Torsade de Pointes (TdP), a serious heart rhythm disturbance. nih.gov
A study evaluating the effect of 10 mg and 30 mg doses of solifenacin succinate (B1194679) on the QT interval found a mean increase in the Fridericia-corrected QT interval (QTcF) of 8 msec. fda.gov Another study in patients 18 years and older observed small increases in the mean QTcF interval after 12 weeks of treatment with 2.5, 5, or 10 mg/day of solifenacin. nih.gov The MILAI study found that 2.4% of patients treated with 2.5 or 5 mg/day had QTcF intervals exceeding 450 ms. nih.gov
Case reports have described instances of significant QT prolongation and TdP in patients taking solifenacin. nih.gov For this reason, solifenacin is not recommended for patients with a known history of QT prolongation or those taking other medications known to prolong the QT interval. fda.gov
However, a 12-week, open-label, post-marketing surveillance study involving 4,450 patients, including those with cardiovascular co-morbidities, found no clinically relevant alterations in mean heart rate or blood pressure. nih.gov
Central Nervous System (CNS) Effects and Cognitive Impairment
Due to the ability of some anticholinergic drugs to cross the blood-brain barrier, there is a potential for central nervous system side effects. bjournal.org
Although not frequently reported, there have been cases of solifenacin-induced delirium and hallucinations. nih.govresearchgate.net One case report detailed an 80-year-old male who developed these symptoms while on solifenacin, with significant improvement upon discontinuation of the drug. nih.gov Another report described a 42-year-old male who experienced an acute psychotic attack attributed to solifenacin treatment. nih.gov The risk of delirium may be greater with oxybutynin (B1027) compared to solifenacin in older adults. bath.ac.uk
Somnolence (drowsiness) and dizziness are also potential CNS side effects of solifenacin. mayoclinic.orgwikipedia.org Patients are advised not to drive or operate heavy machinery until they know how the medication affects them. mayoclinic.orgmedlineplus.gov A meta-analysis of side effects associated with antimuscarinic drugs listed dizziness and sleepiness as among the most common. nih.gov
Short-term clinical studies (up to 4 months) have generally not shown significant cognitive impairment with solifenacin, even at higher doses. nih.gov The Solifenacin Cognitive Function Pilot Exploratory Study (SCOPE), a randomized, double-blind, placebo- and oxybutynin-controlled study in elderly subjects, found no evidence that solifenacin impairs cognitive function. ics.org However, long-term studies on the cognitive effects of solifenacin are lacking, and some population-based studies have suggested a possible increased risk of dementia with long-term use of anticholinergic medications for overactive bladder. nih.govuea.ac.ukresearchgate.net
Cognitive Function Assessment in Elderly Populations
The potential for anticholinergic medications to impact cognitive function is a significant concern, particularly in elderly populations who may be more vulnerable to such effects. Research into solifenacin hydrochloride has specifically addressed this issue through controlled clinical studies.
A key study, known as the Solifenacin Cognitive Function Pilot Exploratory Study (SCOPE), was a randomized, double-blind, placebo- and oxybutynin-controlled, three-period crossover study involving 12 healthy elderly subjects over 65 years of age. ics.org This pilot study aimed to assess the cognitive effects of a single 10 mg dose of solifenacin compared to a 10 mg dose of oxybutynin immediate release (IR) and a placebo. nih.gov Cognitive function was evaluated using the Cognitive Drug Research (CDR) computerized assessment system, which measures aspects of learning, memory, information processing, and self-rated mood and alertness. ics.org The results indicated no evidence that solifenacin impaired cognition or self-ratings of mood and alertness when compared to placebo. ics.orgnih.gov In contrast, oxybutynin was associated with statistically significant impairments in several cognitive measures at a time point corresponding with its probable maximum concentration (Cmax). nih.gov
Another significant trial, the SENIOR study, was a randomized, double-blind, triple-crossover study that evaluated the cognitive effects of solifenacin 5 mg once daily and oxybutynin 5 mg twice daily versus placebo in 26 elderly volunteers (≥75 years) with mild cognitive impairment (MCI). nih.gov The study involved three 21-day treatment periods separated by 21-day washout periods. nih.gov The primary endpoint was the change from baseline in cognitive function. nih.gov The study concluded that neither solifenacin nor oxybutynin was associated with significant changes from baseline in any of the five standard, composite outcomes of cognitive function, which included power of attention, continuity of attention, quality of working memory, quality of episodic memory, and speed of memory. nih.govrxfiles.ca However, a secondary analysis did show that oxybutynin was associated with significant decreases in power and continuity of attention versus placebo at 1-2 hours post-dose. nih.gov Solifenacin demonstrated no detectable effect on cognition in this vulnerable elderly population with pre-existing MCI. nih.gov
The VEGA study, an observational study, also assessed the cognitive effects of solifenacin in 774 patients over the age of 70 with overactive bladder (OAB). bjournal.org After 12 weeks of treatment with solifenacin, no difference was observed in cognitive function as evaluated by the Mini-Mental State Examination (MMSE) scale. bjournal.org
Table 1: Summary of Key Studies on Solifenacin and Cognitive Function in the Elderly
| Study | Design | Population | Key Findings |
|---|---|---|---|
| SCOPE Study ics.orgnih.gov | Randomized, double-blind, placebo- and oxybutynin-controlled, three-period crossover | 12 healthy elderly volunteers (>65 years) | Single 10 mg dose of solifenacin did not show any clear propensity to impair cognitive function compared to placebo. Oxybutynin was associated with cognitive impairment. |
| SENIOR Study nih.govrxfiles.ca | Randomized, double-blind, placebo- and oxybutynin-controlled, triple-crossover | 26 elderly volunteers (≥75 years) with Mild Cognitive Impairment (MCI) | Solifenacin 5mg daily had no detectable effect on cognition. Neither solifenacin nor oxybutynin showed significant changes from baseline in the five standard composite outcomes of cognitive function. |
| VEGA Study bjournal.org | Observational | 774 patients (>70 years) with OAB | No difference in cognitive function (MMSE scale) was observed after 12 weeks of solifenacin treatment. |
Hepatic and Renal Safety
The metabolism and excretion pathways of this compound are important considerations for its use in patients with impaired hepatic or renal function. Solifenacin is primarily cleared through hepatic metabolism, mainly by the cytochrome P450 (CYP) 3A4 enzyme, with a minor role for urinary excretion. ics.orgnih.gov
Studies have shown that exposure to solifenacin is increased in individuals with hepatic or renal impairment. nih.gov In patients with moderate hepatic impairment (Child-Pugh score 7-9), the half-life and area under the curve (AUC) of solifenacin have been shown to increase. drugs.com Consequently, it is recommended that doses greater than 5 mg are not used in this patient group. drugs.com Solifenacin is not recommended for patients with severe hepatic impairment. drugs.com
Similarly, renal impairment can affect the pharmacokinetics of solifenacin. A study evaluating the safety, tolerability, and pharmacokinetics of a single 10 mg dose of solifenacin in patients with mild, moderate, and severe renal disease found a higher exposure to solifenacin in these patients compared to healthy volunteers. ics.orgresearchgate.net The terminal elimination half-life of the drug was also prolonged in patients with renal impairment. ics.orgresearchgate.net While no significant safety or tolerance concerns were identified in the study, the increased exposure suggests a need for caution. ics.org For patients with severe renal impairment (creatinine clearance < 30 mL/min), doses greater than 5 mg are not recommended. nih.govnih.gov
Table 2: Pharmacokinetic Parameters of Solifenacin in Renal Impairment
| Subject Group | Mean Total Exposure (AUC0-inf, ng·h/mL) ± S.D. | Mean Elimination Half-life (t1/2, h) ± S.D. |
|---|---|---|
| Healthy Volunteers | 1190 ± 403 researchgate.net | 68.2 ± 27.2 researchgate.net |
| Mild Renal Impairment | 1784 ± 792 researchgate.net | 89.1 ± 34.5 researchgate.net |
| Moderate Renal Impairment | 1559 ± 555 researchgate.net | 90.6 ± 27.3 researchgate.net |
| Severe Renal Impairment | 2530 ± 700 researchgate.net | 111 ± 38.3 researchgate.net |
Immunological and Hypersensitivity Reactions (e.g., Angioedema, Anaphylaxis)
Although generally well-tolerated, this compound has been associated with rare but serious immunological and hypersensitivity reactions, including angioedema and anaphylaxis. drugs.comlaegemiddelstyrelsen.dk These reactions can be life-threatening and require immediate medical attention. nih.govdrugs.com
Angioedema associated with solifenacin can manifest as swelling of the face, lips, tongue, and/or larynx. nih.govwebmd.com In some reported cases, angioedema has occurred after the first dose, while in others, it has developed hours later or after multiple doses. nih.gov Angioedema involving the upper airway can lead to airway obstruction and difficulty breathing. laegemiddelstyrelsen.dk If angioedema occurs, solifenacin should be discontinued immediately, and appropriate therapy should be initiated. laegemiddelstyrelsen.dk
Anaphylactic reactions have also been reported in patients treated with solifenacin succinate. nih.gov Symptoms of a serious allergic reaction can include rash, itching, trouble breathing, and chest tightness. drugs.com
The frequency of these hypersensitivity reactions is categorized as rare to very rare. Itching (pruritus) and rash are considered rare, potentially affecting up to 1 in 1,000 people. laegemiddelstyrelsen.dk Allergic rash, angioedema, and severe skin reactions like blistering and peeling of the skin are considered very rare, possibly affecting up to 1 in 10,000 people. laegemiddelstyrelsen.dk Anaphylactic reactions are reported with an unknown frequency, as they cannot be estimated from the available data. laegemiddelstyrelsen.dk Solifenacin is contraindicated in patients with a known hypersensitivity to the drug or any of its components. nih.govlaegemiddelstyrelsen.dk
Long-Term Safety and Tolerability Profiles
The chronic nature of conditions treated with this compound necessitates an understanding of its long-term safety and tolerability. Long-term studies have provided insights into the persistent safety profile of solifenacin.
An open-label extension study evaluated the long-term safety and tolerability of solifenacin for up to 40 additional weeks in patients who had completed two 12-week randomized trials. nih.gov In this extension study, 91% of eligible patients (1637 out of 1802) chose to continue with solifenacin treatment. nih.govics.org A high percentage of patients (81%) completed the 40-week open-label treatment period. nih.gov
The long-term treatment with solifenacin was found to be safe and well-tolerated. nih.gov The rates of anticholinergic side effects, such as dry mouth and constipation, were relatively low. nih.gov Importantly, only a small percentage of patients (4.7%) discontinued the treatment due to adverse events. nih.gov The favorable balance of tolerability and efficacy was associated with excellent persistence with therapy over the 12-month treatment period. nih.gov
In pediatric populations with neurogenic detrusor overactivity, long-term studies of up to 52 weeks have also demonstrated that solifenacin is well-tolerated, with low incidences of typically associated antimuscarinic side effects. researchgate.net
Table 3: Patient Disposition in Long-Term Solifenacin Open-Label Extension Study
| Parameter | Value |
|---|---|
| Patients completing 12-week randomized studies | 1802 nih.govics.org |
| Patients entering open-label extension | 1637 (91%) nih.govics.org |
| Patients completing 40 weeks of open-label treatment | 1329 (81% of those who entered) ics.org |
| Discontinuation due to adverse events | 4.7% nih.gov |
Drug Drug Interactions Involving Solifenacin Hydrochloride
Interactions with Cytochrome P450 (CYP) Inhibitors (e.g., CYP3A4 Inhibitors like Ketoconazole)
Solifenacin (B1663824) is extensively metabolized by CYP3A4. nih.govresearchgate.net Co-administration with potent inhibitors of this enzyme can lead to a substantial increase in solifenacin plasma concentrations. The interaction has been formally studied with ketoconazole (B1673606), a strong CYP3A4 inhibitor.
Research findings indicate that when a 10 mg dose of solifenacin was administered with 400 mg of ketoconazole, the mean peak plasma concentration (Cmax) of solifenacin increased by 1.5-fold and the area under the curve (AUC) increased by 2.7-fold. drugs.comnih.gov Another study involving 200 mg of ketoconazole daily resulted in a two-fold increase in the AUC of solifenacin. researchgate.nethpra.ie This elevated exposure to solifenacin can enhance its pharmacological effects. Due to these findings, it is recommended that the dose of solifenacin hydrochloride not exceed 5 mg daily when used concurrently with potent CYP3A4 inhibitors such as ketoconazole, itraconazole, ritonavir, or nelfinavir. drugs.comhpra.ieclinician.com In patients with severe renal impairment or moderate hepatic impairment, the simultaneous use of solifenacin and a potent CYP3A4 inhibitor is contraindicated. hpra.ie
Table 1: Effect of Ketoconazole on Solifenacin Pharmacokinetics
| Inhibitor | Inhibitor Dose | Change in Solifenacin Cmax | Change in Solifenacin AUC |
|---|---|---|---|
| Ketoconazole | 200 mg/day | 1.43-fold increase | ~2-fold increase |
This data is compiled from clinical studies investigating the drug-drug interaction between solifenacin and the potent CYP3A4 inhibitor ketoconazole. researchgate.netdrugs.comnih.gov
Interactions with CYP Inducers
In contrast to CYP inhibitors, substances that induce the activity of CYP3A4 are expected to decrease the plasma concentration of solifenacin, potentially reducing its therapeutic efficacy. nih.gov While in vitro studies have established that solifenacin is a substrate for CYP3A4, specific in vivo studies evaluating the impact of CYP3A4 inducers have not been conducted. nih.gov Nonetheless, theoretical interactions may occur with medications known to be strong CYP3A4 inducers, such as carbamazepine (B1668303) and St. John's Wort. medscape.com Co-administration of apalutamide, a strong CYP3A4 inducer, may result in lower exposure to solifenacin. medscape.com Caution is therefore advised, as the clearance of solifenacin may be accelerated, leading to a diminished clinical effect.
Interactions Affecting QT Interval
Solifenacin has been associated with dose-dependent prolongation of the QT interval on an electrocardiogram. drugs.com This effect creates a risk for additive pharmacodynamic interactions when solifenacin is co-administered with other medications known to prolong the QT interval. Such combinations can increase the risk of serious cardiac arrhythmias, including Torsades de Pointes (TdP). nih.gov
Case reports have described instances of TdP in patients receiving solifenacin. nih.gov Clinical studies have also documented small mean increases in the Fridericia-corrected QT interval (QTcF). nih.gov Consequently, the concurrent use of solifenacin with other QT-prolonging drugs should be approached with caution. Numerous medications across various therapeutic classes carry this risk.
Table 2: Examples of Drugs with Potential for Additive QT Prolongation with this compound
| Drug Class | Specific Drug Examples |
|---|---|
| Antiarrhythmics | Amiodarone, Sotalol, Dronedarone medscape.comgoodrx.com |
| Antipsychotics | Chlorpromazine, Asenapine medscape.commedindia.net |
| Antibiotics | Clarithromycin, Moxifloxacin clinician.commedscape.com |
| Antifungals | Fluconazole, Itraconazole medscape.com |
This table provides a non-exhaustive list of medications that may prolong the QT interval and could have an additive effect when taken with solifenacin.
Interactions with Other Antimuscarinic Agents
Solifenacin exerts its therapeutic effect by acting as a competitive antagonist of muscarinic receptors. drugbank.com When administered concurrently with other drugs that possess antimuscarinic (anticholinergic) properties, there is a potential for pharmacodynamic synergism. clinician.com This can lead to an intensification of both therapeutic and adverse anticholinergic effects.
The increased anticholinergic load can result in a higher incidence and severity of effects such as dry mouth, constipation, blurred vision, and urinary retention. nih.gov Therefore, caution is advised when combining solifenacin with other agents from this class.
Table 3: Examples of Antimuscarinic Agents with Potential for Additive Effects with this compound
| Drug Name | Primary Indication |
|---|---|
| Oxybutynin (B1027) | Overactive Bladder medindia.net |
| Tolterodine (B1663597) | Overactive Bladder clinician.com |
| Darifenacin | Overactive Bladder medindia.net |
| Trospium Chloride | Overactive Bladder nih.gov |
This table lists examples of drugs with antimuscarinic properties that could lead to additive effects if co-administered with solifenacin.
Interactions with P-glycoprotein Substrates/Inhibitors
The role of P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), in the transport of solifenacin has been investigated. In vitro studies have shown that solifenacin is not a substrate for P-gp/MDR1. pa2online.org These studies also demonstrated that solifenacin has a weak inhibitory potential for P-gp. nih.gov
One in vitro experiment found that solifenacin could inhibit the P-gp-mediated transport of digoxin (B3395198). However, this inhibition occurred only at concentrations significantly higher than those achieved with therapeutic dosing, making clinically relevant interactions with P-gp substrates unlikely. pa2online.org Further, studies have shown that solifenacin does not have a significant effect on the pharmacokinetics of digoxin in healthy subjects. nih.gov Therefore, significant drug-drug interactions involving P-glycoprotein are not anticipated at clinical doses of solifenacin.
Pharmacokinetics and Safety in Special Populations
Pediatric Populations
The pharmacokinetics of solifenacin (B1663824) have been evaluated in pediatric patients with conditions such as overactive bladder (OAB) and neurogenic detrusor overactivity (NDO) to understand how the drug is processed in younger age groups.
Age-Related Pharmacokinetic Variations
Studies have revealed differences in the pharmacokinetic profile of solifenacin between younger children and adolescents. Key pharmacokinetic parameters such as apparent oral plasma clearance (CL/F), apparent volume of distribution during the terminal phase (Vz/F), and terminal half-life (t1/2) have been observed to be higher in adolescents compared to younger children. However, the median time to reach maximum plasma concentration (tmax) appears to be similar across these pediatric age groups, generally ranging from 2.8 to 4.0 hours. Despite the variations in some parameters, dose-normalized exposure to solifenacin has been found to be comparable between younger and older pediatric patients with either OAB or NDO. nih.govnih.govresearchgate.net
In pediatric patients with NDO, aged 2 to less than 18 years, the median elimination half-life of solifenacin is approximately 26.4 hours. fda.govfda.gov At steady state, the peak plasma concentration (Cmax) is reached within 2 to 6 hours. fda.govfda.gov
Population Pharmacokinetic Modeling in Pediatric Patients
Population pharmacokinetic (PK) modeling has been instrumental in characterizing the behavior of solifenacin in children. These models, developed using data from phase III clinical trials, typically incorporate first-order oral absorption, a lag time for absorption, and interindividual variability to accurately describe the drug's kinetics. nih.govnih.govresearchgate.net This modeling approach has been successfully used to characterize solifenacin pharmacokinetics in pediatric patients with OAB and NDO. nih.govnih.govresearchgate.net
These analyses have shown that the apparent clearance of solifenacin is similar in both OAB and NDO pediatric populations. nih.govnih.govresearchgate.net The insights gained from population PK modeling support the use of weight-adjusted dosing to achieve exposures in pediatric patients that are comparable to those observed in adults. fda.govfda.gov Data from three phase III trials involving 194 children and adolescents receiving solifenacin were utilized to develop these population PK models. nih.govnih.gov
Elderly Populations
The use of solifenacin in elderly individuals requires consideration of age-related physiological changes that can affect drug handling and response.
Age-Related Changes in Pharmacokinetics and Pharmacodynamics
In elderly volunteers (aged 65 to 80 years), pharmacokinetic studies have shown that the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve (AUC), and the elimination half-life (t1/2) of solifenacin are 20-25% higher compared to younger volunteers (aged 18 to 55 years). fda.gov Another study comparing subjects with a mean age of 68 to those with a mean age of 35 found that Cmax and AUC from time 0 to 24 hours were 16% and 20% higher, respectively, in the elderly group. researchgate.netnih.gov The mean time to peak concentration and the elimination half-life were also higher in the elderly subjects. researchgate.netnih.gov
Despite these modest increases in exposure, the differences are not considered clinically significant, and generally, no age-related dose adjustments are recommended. researchgate.netnih.gov Solifenacin exposure is increased by approximately 1.2-fold in elderly subjects. nih.gov The pharmacokinetics of solifenacin are not significantly influenced by gender. fda.gov
The pharmacodynamics of drugs can also change with age. Older adults are more susceptible to adverse drug reactions due to these age-related changes in both pharmacokinetics and pharmacodynamics. bjournal.org
Cognitive Considerations in Elderly Patients
The potential for cognitive side effects with antimuscarinic agents is a particular concern in the elderly population. Solifenacin has demonstrated a favorable cognitive safety profile in this demographic. Studies have shown no evidence that solifenacin impairs cognitive function in elderly subjects. ics.org An observational study involving 774 patients with a mean age of 78 years found no change in mean Mini-Mental State Examination (MMSE) scores after 12 weeks of treatment. nih.govurotoday.com
In a randomized, double-blind, placebo-controlled crossover study, solifenacin did not impair cognition or self-ratings of mood and alertness. ics.org Even at its Tmax of 6 hours, there was no indication of cognitive impairment. ics.org In contrast, oxybutynin (B1027), another antimuscarinic, was associated with impaired cognitive function and alertness. ics.org Short-term clinical studies of up to 4 months have indicated that solifenacin is safe for cognition, even at high daily doses. nih.gov However, the long-term cognitive safety of prolonged solifenacin use in the elderly has not been established through long-term randomized studies. bjournal.orgnih.gov
Patients with Renal Impairment
The kidneys play a role in the elimination of solifenacin, and therefore, renal function can impact its pharmacokinetics. Solifenacin is primarily cleared through hepatic metabolism, with urinary excretion playing a minor role. ics.org
Studies have shown that patients with renal impairment have a higher exposure to solifenacin compared to healthy individuals. ics.orgresearchgate.net In patients with severe renal impairment (creatinine clearance <30 mL/min), there is a 2.1-fold increase in AUC and a 1.6-fold increase in the elimination half-life of solifenacin. fda.gov The total exposure to solifenacin in healthy individuals was found to be lower than in patients with mild, moderate, or severe renal disease. researchgate.net The elimination half-life was also prolonged in patients with renal impairment, increasing from a mean of 68.2 hours in healthy subjects to 111 hours in those with severe renal impairment. researchgate.net
A significant correlation has been observed between creatinine clearance and pharmacokinetic parameters for exposure and apparent oral clearance. researchgate.net Despite the increased exposure, solifenacin was well-tolerated in patients with renal disease in a study where no serious adverse events occurred. ics.orgresearchgate.net
Pharmacokinetic Parameters of Solifenacin in Adults with Varying Renal Function
| Renal Function Group | Creatinine Clearance (mL/min) | Mean AUC (ng·h/mL) | Mean Elimination Half-life (hours) |
|---|---|---|---|
| Healthy Volunteers | > 80 | 1190 | 68.2 |
| Mild Impairment | 50-80 | 1784 | 89.1 |
| Moderate Impairment | 30-49 | 1559 | 90.6 |
| Severe Impairment | < 30 | 2530 | 111 |
Data sourced from studies evaluating single-dose solifenacin. researchgate.net
Impact of Creatinine Clearance on Pharmacokinetics
Studies have demonstrated a significant correlation between creatinine clearance (CrCl) and the pharmacokinetic parameters of solifenacin. nih.govresearchgate.net Specifically, a statistically significant relationship has been observed between creatinine clearance and both the total exposure (AUC) and the apparent oral clearance of solifenacin. nih.govresearchgate.netics.org As creatinine clearance decreases, the oral clearance of solifenacin also decreases, leading to a higher systemic exposure to the drug. nih.govresearchgate.net Linear regression analyses confirm a significant relationship between creatinine clearance and key pharmacokinetic parameters, including the area under the curve (AUC), although the maximum plasma concentration (Cmax) may not show a statistically significant relationship. ics.org
Pharmacokinetic Differences Across Mild, Moderate, and Severe Renal Impairment
The exposure to solifenacin increases as the severity of renal impairment worsens. nih.govresearchgate.netics.org
Mild to Moderate Renal Impairment: In patients with mild (CrCl 50-80 mL/min) to moderate (CrCl 30-49 mL/min) renal impairment, the area under the curve (AUC) and maximum plasma concentration (Cmax) of solifenacin were not found to be significantly different from those in healthy volunteers. hpra.ie However, other studies have shown an increased total mean exposure in these groups compared to healthy individuals. nih.govresearchgate.net The elimination half-life (t½) is also prolonged. nih.govresearchgate.net
Severe Renal Impairment: In patients with severe renal impairment (CrCl < 30 mL/min), the exposure to solifenacin is substantially increased. hpra.ienih.govdrugs.comhpra.ie Compared to healthy subjects, patients with severe renal impairment showed increases in Cmax of approximately 30%, an increase in AUC of more than 100%, and a prolongation of the elimination half-life by more than 60%. hpra.iehpra.ie The total exposure (AUC) in severely impaired patients can be more than double that of healthy individuals, and the elimination half-life can be significantly extended. nih.govresearchgate.net
The following table details the pharmacokinetic parameters of a single 10 mg dose of solifenacin in healthy volunteers and patients with varying degrees of renal impairment. nih.govresearchgate.net
| Subject Group | Creatinine Clearance | AUC (ng·h/mL) Mean ± S.D. | Elimination Half-life (t½) (h) Mean ± S.D. |
| Healthy Volunteers | > 80 mL/min | 1190 ± 403 | 68.2 ± 27.2 |
| Mild Renal Impairment | 50-80 mL/min | 1784 ± 792 | 89.1 ± 34.5 |
| Moderate Renal Impairment | 30-49 mL/min | 1559 ± 555 | 90.6 ± 27.3 |
| Severe Renal Impairment | < 30 mL/min | 2530 ± 700 | 111 ± 38.3 |
Patients with Hepatic Impairment
As solifenacin is primarily cleared through hepatic metabolism, liver dysfunction can significantly affect its pharmacokinetics. ics.orgics.orgresearchgate.net
Influence of Hepatic Function on Solifenacin Metabolism
Solifenacin is metabolized extensively in the liver, primarily by the cytochrome P450 isoenzyme 3A4 (CYP3A4). ics.orgresearchgate.netnih.govnih.govaeurologia.com Consequently, impaired hepatic function can lead to decreased clearance and altered pharmacokinetic properties of the drug. drugs.com In patients with moderate hepatic impairment, studies have demonstrated an increase in the elimination half-life and the AUC of solifenacin. drugs.com A study involving patients with moderate hepatic impairment (Child-Pugh score of 7 to 9) who received a single 10 mg dose of solifenacin found that the Cmax was not significantly different from healthy subjects. hpra.ieics.org However, the AUC increased by 60% and the elimination half-life (t½) doubled. hpra.ieics.org
The table below summarizes the pharmacokinetic findings in patients with moderate hepatic impairment compared to healthy subjects. ics.org
| Subject Group | AUC₀₋ᵢₙf Ratio (Impaired vs. Healthy) | 90% Confidence Interval for AUC | Cmax Ratio (Impaired vs. Healthy) | 90% Confidence Interval for Cmax |
| Moderate Hepatic Impairment | 1.60 | 1.05 to 2.43 | 0.99 | 0.70 to 1.40 |
Considerations for Child-Pugh Score in Dosing
The Child-Pugh classification system is used to assess the severity of chronic liver disease and guide considerations for drug administration.
Mild Hepatic Impairment (Child-Pugh A): For patients with mild liver impairment, no significant alterations in pharmacokinetics are expected. medscape.comdrugs.com
Moderate Hepatic Impairment (Child-Pugh B): Due to the observed 60% increase in AUC and doubled half-life, patients with moderate hepatic impairment (Child-Pugh score 7-9) have a greater total exposure to solifenacin. hpra.ieics.orgnih.gov This increased exposure heightens the risk of adverse effects. nih.gov Therefore, cautious use is advised for this population. hpra.iehpra.ieics.org
Severe Hepatic Impairment (Child-Pugh C): The pharmacokinetics of solifenacin have not been studied in patients with severe hepatic impairment (Child-Pugh score 10-15). hpra.ie Due to the primary role of the liver in metabolizing solifenacin, use in this population is not recommended. medscape.comdrugs.comnih.govdrugs.com
Emerging Research Areas and Future Directions for Solifenacin Hydrochloride
Combination Therapies (e.g., Solifenacin (B1663824) with Tamsulosin)
Research into combination therapies involving solifenacin aims to enhance efficacy by targeting different pathophysiological pathways simultaneously, potentially allowing for improved symptom control.
Solifenacin and Tamsulosin (B1681236): For men experiencing both storage and voiding lower urinary tract symptoms (LUTS) often associated with benign prostatic hyperplasia (BPH), combination therapy with solifenacin and an alpha-blocker like tamsulosin has been a significant area of investigation. Tamsulosin relaxes the muscles in the prostate and bladder neck, addressing voiding symptoms, while solifenacin addresses the OAB component by relaxing the bladder muscle. A fixed-dose combination of tamsulosin oral controlled absorption system (OCAS) 0.4 mg and solifenacin 6 mg has been developed. researchgate.netaston.ac.uk Studies have shown that this combination significantly improves both storage and voiding LUTS compared to tamsulosin monotherapy, with a good safety profile. aston.ac.ukaston.ac.uk A meta-analysis of 17 randomized controlled trials concluded that tamsulosin combined with solifenacin was more effective in reducing symptom scores and improving quality of life for patients with BPH and LUTS than tamsulosin alone. ics.orgmedlineplus.gov
Solifenacin and Mirabegron (B1684304): The combination of solifenacin with mirabegron, a β3-adrenoceptor agonist, offers a dual-mechanism approach to treating OAB. jnmjournal.orgnih.gov While solifenacin inhibits involuntary bladder contractions, mirabegron helps to relax the detrusor muscle during the storage phase, increasing bladder capacity. jnmjournal.org This combination has been shown to be more effective than monotherapy for some patients, particularly those with an inadequate response to solifenacin alone. jnmjournal.org The US Food and Drug Administration (FDA) has approved the combination of mirabegron and solifenacin succinate (B1194679) for treating OAB. nih.gov Clinical trials, such as the BESIDE study, demonstrated that the combination therapy was statistically superior to solifenacin monotherapy in improving incontinence, urgency, and micturition frequency. jnmjournal.org
Table 1: Key Findings from Solifenacin Combination Therapy Studies
| Combination | Target Condition | Key Study Findings | Citations |
|---|---|---|---|
| Solifenacin + Tamsulosin | Lower Urinary Tract Symptoms (LUTS) in men with Benign Prostatic Hyperplasia (BPH) | Significantly improves both storage and voiding symptoms compared to tamsulosin monotherapy. Improves quality of life scores. | aston.ac.ukaston.ac.ukics.orgmedlineplus.gov |
| Solifenacin + Mirabegron | Overactive Bladder (OAB) | Statistically superior to solifenacin monotherapy in reducing incontinence, urgency, and micturition frequency. Offers a dual-mechanism approach for enhanced efficacy. | jnmjournal.orgnih.govnih.govnih.gov |
Novel Drug Delivery Systems and Formulations
To improve patient adherence, optimize drug release profiles, and enhance stability, research is actively exploring new formulations and delivery systems for solifenacin.
Oral Formulations:
Direct Compression Tablets: A novel bioequivalent tablet of solifenacin succinate has been developed using a direct compression technique. pharmacytimes.comnih.gov This method demonstrated improved chemical stability with markedly reduced degradation products compared to tablets made via traditional wet granulation. pharmacytimes.comnih.gov Bioequivalence studies confirmed that this new formulation has a pharmacokinetic profile comparable to the marketed product. pharmacytimes.comnih.gov
Oral Suspension: To cater to patients with dysphagia (difficulty swallowing), a stable oral suspension of solifenacin succinate has been successfully formulated. nih.gov This liquid dosage form provides a patient-friendly alternative to solid tablets, ensuring dose homogeneity and meeting pharmacopoeial standards. nih.gov
Transdermal Delivery Systems:
Transdermal administration offers advantages such as bypassing first-pass metabolism and providing controlled, sustained drug release. medlineplus.gov Research has been conducted on cream and tape formulations for solifenacin. jnmjournal.org In vivo studies in rats showed that both formulations led to slower absorption and an increased half-life compared to oral administration, with drug concentrations detectable in plasma for up to 72 hours post-application. jnmjournal.org
Advanced Delivery Systems:
Microbe-Based Carriers: An innovative approach utilizing a polydopamine-coated Lactobacillus platform (LPS) is being explored for targeted drug delivery to the bladder wall. nih.gov In a rat model of OAB, this system facilitated the delivery of solifenacin, penetrated bladder tissues, and improved treatment efficacy, suggesting a promising future for localized bacteriotherapy to overcome the limitations of systemic medications. nih.gov
Table 2: Comparison of Novel Solifenacin Formulations
| Formulation Type | Rationale / Goal | Key Research Findings | Citations |
|---|---|---|---|
| Direct Compression Tablet | Improve chemical stability of the solid dosage form. | Showed markedly reduced degradation products compared to wet granulation tablets; demonstrated bioequivalence to the marketed product. | pharmacytimes.comnih.gov |
| Oral Suspension | Provide a suitable alternative for patients unable to swallow tablets. | A stable, patient-friendly liquid formulation was developed that meets pharmacopoeial standards. | nih.gov |
| Transdermal Cream/Tape | Bypass first-pass metabolism, provide sustained release, and improve convenience. | Demonstrated high skin permeability and slower absorption in rats, leading to a longer half-life compared to oral administration. | jnmjournal.org |
| Lactobacillus-Polydopamine System | Achieve targeted, localized drug delivery to the bladder wall to enhance efficacy and reduce systemic exposure. | Nanoparticles distributed throughout the bladder wall in a rat model, improving treatment efficacy. | nih.gov |
Biomarker Discovery for Treatment Response and Adverse Event Prediction
The identification of reliable biomarkers is a critical goal in personalizing OAB treatment. Biomarkers could help predict which patients are most likely to respond to solifenacin and who might be at a higher risk for adverse events, thereby guiding clinical decision-making.
While research into biomarkers specifically for solifenacin is nascent, studies on OAB have identified several potential candidates that could predict response to antimuscarinic therapy in general.
Urinary Neurotrophins:
Nerve Growth Factor (NGF): Elevated levels of NGF in the urine have been observed in patients with OAB. nih.govpharmacytimes.com Research indicates that these levels tend to decrease in response to effective antimuscarinic treatment. nih.govnih.gov This suggests that urinary NGF could serve as a potential predictive biomarker for therapeutic efficacy. nih.govnih.gov
Brain-Derived Neurotrophic Factor (BDNF): Similar to NGF, studies have shown that urinary BDNF levels may be raised in individuals with OAB and decrease following successful treatment, positioning it as another promising biomarker. jnmjournal.orgnih.gov
Inflammatory Markers:
C-reactive protein (CRP): Some studies have found significantly higher serum CRP levels in OAB patients compared to controls. pharmacytimes.comnih.gov While levels were observed to decrease after antimuscarinic treatment, this reduction occurred even in non-responders, suggesting CRP may have more diagnostic than predictive value for treatment success. nih.gov
Clinical and Urodynamic Parameters:
A study specifically investigating predictors of solifenacin efficacy found that female gender, a high Urgency Severity Scale (USS) score, a high maximum urinary flow rate (Qmax), and a low postvoid residual volume (PVR) were all significant factors associated with a better therapeutic outcome. aston.ac.uk
Table 3: Potential Biomarkers for Predicting Response to OAB Treatment
| Biomarker | Type | Potential Clinical Application | Citations |
|---|---|---|---|
| Nerve Growth Factor (NGF) | Urinary Protein | Higher baseline levels and a decrease post-treatment may indicate a positive therapeutic response. | nih.govpharmacytimes.comnih.govnih.gov |
| Brain-Derived Neurotrophic Factor (BDNF) | Urinary Protein | Elevated levels may be indicative of OAB, with a decrease suggesting treatment efficacy. | jnmjournal.orgnih.gov |
| C-reactive protein (CRP) | Serum Protein | May have diagnostic potential for OAB, but its role in predicting treatment response is less clear. | pharmacytimes.comnih.gov |
| Clinical Factors (Gender, USS, Qmax, PVR) | Patient/Urodynamic Characteristics | Specific patient characteristics (female, high urgency, high flow rate, low residual volume) were predictive of a better response to solifenacin. | aston.ac.uk |
Real-World Evidence and Observational Studies
While randomized controlled trials (RCTs) establish the efficacy and safety of a drug in a controlled environment, real-world evidence (RWE) from observational studies provides crucial insights into its effectiveness, tolerability, and patterns of use in broader, more diverse patient populations.
Effectiveness in Routine Practice: Observational studies have consistently supported the findings of RCTs, demonstrating solifenacin's effectiveness in reducing OAB symptoms in everyday clinical settings. A prospective observational study involving 799 men confirmed significant reductions in daily episodes of urgency, frequency, and nocturia after 12 weeks of treatment. nih.gov
Long-Term Persistence and Adherence: A significant challenge with OAB medications is poor long-term persistence. Real-world data show that a large proportion of patients discontinue antimuscarinic therapy within the first year. nih.gov However, some research suggests solifenacin may have a better persistence profile compared to other agents. ics.org One prospective cohort study that used telephonic interviews to follow patients found a one-year continuation rate for solifenacin of 40%, which is higher than rates reported in many database studies. nih.gov This study also noted that persistence was significantly better in patients with neurogenic OAB compared to idiopathic OAB (58% vs. 32%). nih.gov
Comparative Effectiveness: Network meta-analyses comparing various oral antimuscarinics suggest that the efficacy of solifenacin is at least similar to, and in some cases better than, other common agents. nih.govnih.gov Specifically, solifenacin 5 mg/day was found to be more effective than tolterodine (B1663597) 4 mg/day for reducing incontinence episodes. nih.gov
Safety in Broader Populations: Observational studies in large populations help to confirm the long-term safety profile. A study in older men found that solifenacin was well-tolerated, with no apparent effect on cognitive function or significant changes in post-void residual urine volume. nih.gov
Table 4: Selected Real-World and Observational Studies of Solifenacin
| Study Focus | Patient Population | Key Findings | Citations |
|---|---|---|---|
| Efficacy and Safety in Men | 799 men with OAB | Significant decreases in urgency, frequency, and nocturia; well-tolerated with no negative impact on cognitive function observed. | nih.gov |
| Long-Term Persistence | 123 patients with idiopathic or neurogenic OAB | One-year continuation rate was 40%; persistence was higher in the neurogenic group (58%) than the idiopathic group (32%). | nih.gov |
| Comparative Effectiveness (NMA) | Data from 53 eligible trials | Efficacy of solifenacin 5 mg is similar or superior to other antimuscarinics; more effective than tolterodine 4 mg for incontinence. | nih.govnih.gov |
| Long-Term Safety & Efficacy (Extension Study) | 1,637 patients from prior RCTs | Treatment was safe and well-tolerated over one year, with only 4.7% discontinuing due to adverse events. Efficacy was maintained. | ics.org |
Pharmacogenomic Influences on Solifenacin Response and Toxicity
Pharmacogenomics is the study of how an individual's genetic makeup affects their response to drugs. aston.ac.uknih.gov This field holds the promise of personalizing medicine by predicting drug efficacy and the likelihood of adverse events based on a patient's genes. For solifenacin, research in this area is still in its early stages, but understanding its metabolic pathway provides a foundation for future investigation.
Metabolic Pathway: Solifenacin is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) 3A4 enzyme. pharmacytimes.comnih.gov In vitro studies have shown that other CYP isoenzymes, such as CYP2D6, make very minor contributions to the formation of certain metabolites. nih.gov Because CYP3A4 is the major enzyme responsible for its clearance, variations in the activity of this enzyme could theoretically influence patient exposure to the drug.
Potential for Genetic Influence: The genes encoding CYP enzymes are highly polymorphic, meaning there are many variations (alleles) that can result in different levels of enzyme activity. nih.gov Individuals can be classified as poor, intermediate, normal, or ultrarapid metabolizers depending on their specific combination of alleles. nih.gov Although no specific studies have yet linked CYP3A4 polymorphisms to variations in solifenacin efficacy or toxicity, it is a plausible area for future research. A patient who is a "poor metabolizer" due to their genetic makeup might have higher concentrations of solifenacin in their blood, potentially increasing the risk of side effects. Conversely, an "ultrarapid metabolizer" might clear the drug too quickly, leading to a reduced therapeutic effect.
Drug-Gene Interactions: The clinical relevance of the CYP3A4 pathway is highlighted by drug-drug interaction studies. Co-administration of solifenacin with potent CYP3A4 inhibitors, such as ketoconazole (B1673606), can increase the exposure to solifenacin by approximately twofold. pharmacytimes.com This demonstrates that altered CYP3A4 activity, whether through co-medication or potentially through genetic variation, can have a significant impact on the drug's pharmacokinetics.
Table 5: Solifenacin Metabolism and Potential Pharmacogenomic Implications
| Enzyme | Role in Solifenacin Metabolism | Potential Pharmacogenomic Influence (Area for Future Research) | Citations |
|---|---|---|---|
| CYP3A4 | Primary enzyme responsible for hepatic metabolism and clearance. | Genetic variations leading to "poor metabolizer" status could increase drug exposure and risk of adverse events. Variations leading to "ultrarapid metabolizer" status could decrease efficacy. | pharmacytimes.comnih.gov |
| CYP2D6 | Very minor role in the formation of the 4R-hydroxysolifenacin metabolite. | Unlikely to have a clinically significant impact on overall solifenacin exposure or response due to its minor role. | nih.gov |
Repurposing or New Indications for Solifenacin Hydrochloride
Drug repurposing, the investigation of existing drugs for new therapeutic purposes, is a growing area of pharmaceutical research. The antimuscarinic properties of solifenacin make it a candidate for conditions beyond OAB that involve smooth muscle contraction or cholinergic activity.
Pediatric Neurogenic Detrusor Overactivity (NDO): A significant development has been the approval of solifenacin succinate oral suspension for the treatment of NDO in children aged two years and older. pharmacytimes.com NDO is a bladder dysfunction caused by neurological impairment, such as spina bifida. pharmacytimes.com Two Phase 3 prospective, open-label studies confirmed the long-term efficacy and safety of solifenacin in this pediatric population. aston.ac.uknih.gov The studies demonstrated clinically relevant increases in maximum cystometric capacity (the volume of urine the bladder can hold) and reductions in incontinence episodes, establishing solifenacin as a viable therapeutic option for these children. aston.ac.uknih.gov
Sialorrhea (Excessive Salivation): Saliva production is heavily mediated by M1 and M3 muscarinic receptors. A case report has described the successful treatment of sialorrhea with the combined use of solifenacin (an M3 antagonist) and pirenzepine (B46924) (an M1 antagonist). nih.gov This combination led to a statistically significant decrease in both unstimulated and stimulated salivary flow rates, suggesting a potential new therapeutic strategy for this condition. nih.gov
Table 6: Investigational and Approved New Indications for Solifenacin
| New Indication | Rationale for Use | Status / Key Research Findings | Citations |
|---|---|---|---|
| Pediatric Neurogenic Detrusor Overactivity (NDO) | Antimuscarinic effect relaxes the overactive bladder wall muscle in children with neurological impairment. | Approved Indication. Phase 3 trials confirmed long-term efficacy and safety, showing increased bladder capacity and reduced incontinence. | researchgate.netaston.ac.uknih.govpharmacytimes.com |
| Irritable Bowel Syndrome with Diarrhea (IBS-D) | Antimuscarinic action on gut smooth muscle may reduce contractility and relieve diarrhea. | Investigational. A pilot study showed efficacy not inferior to ramosetron (B134825) in improving symptoms and quality of life. | jnmjournal.orgnih.govnih.govresearchgate.net |
| Sialorrhea (Excessive Salivation) | Blocks M3 muscarinic receptors in salivary glands to reduce saliva production. | Investigational (Case Report). Successfully treated a patient in combination with an M1 antagonist (pirenzepine). | nih.gov |
Q & A
Q. What are the key physicochemical properties of Solifenacin hydrochloride critical for preclinical formulation development?
this compound (C₂₃H₂₇ClN₂O₂; molecular weight: 398.926) has a melting point of 120–122°C, which informs its thermal stability during formulation processes like lyophilization or tablet compression. Its solubility in aqueous buffers is influenced by the hydrochloride salt form, requiring pH optimization for dissolution studies. The compound’s logP and pKa (derived from its tertiary amine structure) further guide excipient selection to enhance bioavailability .
Q. How does this compound interact with muscarinic receptors, and what is its subtype selectivity profile?
Solifenacin acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with preferential binding to the M3 subtype (pKi = 8.0) over M1 (pKi = 7.6) and M2 (pKi = 6.9). This selectivity underpins its therapeutic efficacy in overactive bladder (OAB) by targeting detrusor muscle M3 receptors while minimizing off-target effects (e.g., cognitive side effects via central M1 inhibition). Radioligand displacement assays using tritiated QNB (quinuclidinyl benzilate) are standard for quantifying receptor affinity .
Q. What synthetic routes are reported for this compound, and how do impurities arise during synthesis?
The synthesis involves stereoselective coupling of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with (3R)-quinuclidinol, followed by HCl salt formation. Common impurities include enantiomeric byproducts (e.g., (1R,3S)-isomer) and residual solvents. Process-related impurities are monitored using chiral HPLC or LC-MS, with thresholds set per ICH Q3A/B guidelines .
Advanced Research Questions
Q. What methodological considerations are essential for developing a stability-indicating HPLC method for this compound?
A validated RP-HPLC method (e.g., L1 column, gradient elution with phosphate buffer [pH 6.6] and acetonitrile) must resolve Solifenacin from degradation products (e.g., oxidation byproducts, hydrolyzed esters). Detection at 225 nm optimizes sensitivity. Stress testing under acidic, basic, oxidative, and photolytic conditions confirms method robustness. Quantitation limits for impurities should be ≤0.1% w/w, validated per ICH Q2(R1) .
Q. How can researchers address discrepancies in impurity profiling when using different chromatographic conditions?
Variability in impurity quantitation (e.g., 0.043–0.221 µg/mL for Tamsulosin/Solifenacin impurities) arises from mobile phase composition (e.g., triethylamine content affecting peak symmetry) and column selectivity. Method harmonization using orthogonal techniques (e.g., LC-MS/MS for structural confirmation) resolves conflicts. Cross-validation with pharmacopeial methods (e.g., USP-NF) ensures reproducibility .
Q. What experimental designs are optimal for assessing Solifenacin’s subtype-specific mAChR antagonism in vitro?
Functional assays (e.g., calcium flux in CHO-K1 cells expressing human M1/M3 receptors) quantify antagonism via IC₅₀ values. Deuterated analogs (e.g., Solifenacin-d5 hydrochloride) enable tracer studies using scintillation proximity assays (SPA). Negative controls (e.g., atropine for nonspecific binding) and Schild regression analysis validate receptor specificity .
Q. How do stability studies under accelerated conditions inform this compound’s shelf-life predictions?
Accelerated stability testing (40°C/75% RH for 6 months) monitors degradation kinetics. Key parameters include impurity formation rates (e.g., N-oxide derivatives) and polymorphic transitions (via XRD). Arrhenius modeling extrapolates long-term stability, ensuring compliance with ICH Q1A guidelines. Photostability testing follows ICH Q1B protocols .
Q. What strategies mitigate batch-to-batch variability in this compound’s pharmacokinetic (PK) studies?
Standardized PK protocols in preclinical models (e.g., Sprague-Dawley rats) use deuterated internal standards (e.g., Solifenacin-d5) for LC-MS/MS bioanalysis. Nonlinear mixed-effects modeling (NONMEM) accounts for inter-individual variability in absorption (Cₘₐₓ) and elimination (t₁/₂). Dose proportionality studies (1–10 mg/kg) validate linear kinetics .
Data Contradiction and Reproducibility
Q. How should researchers reconcile conflicting data on Solifenacin’s M2 receptor activity across studies?
Discrepancies in M2 receptor binding (pKi = 6.5–7.0) may stem from assay conditions (e.g., membrane preparation methods, GTPγS concentrations in functional assays). Meta-analysis of raw data (e.g., from [³H]-NMS displacement studies) with standardized normalization (e.g., % inhibition relative to atropine) clarifies subtype selectivity .
Q. Why do impurity profiles vary between Solifenacin succinate and hydrochloride formulations?
The counterion (succinate vs. HCl) influences crystallization kinetics, affecting impurity entrapment (e.g., residual (1R,3S)-isomer). Comparative studies using DSC (differential scanning calorimetry) and dynamic vapor sorption (DVS) correlate polymorphic forms with impurity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
